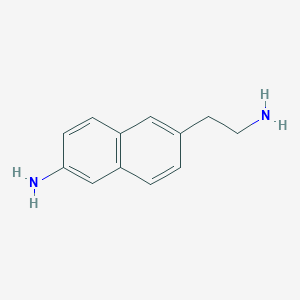![molecular formula C13H12O B15070483 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-51-4](/img/structure/B15070483.png)
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[a]indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]indene core. The methyl group is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 8,8a-Dihydrocyclopenta[a]indene
- 3-Methylindene
- 1-Methyl-3H-indene
Uniqueness
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is unique due to its specific structure, which includes a methyl group at the 3-position and a cyclopenta[a]indene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
89506-51-4 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-methyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one |
InChI |
InChI=1S/C13H12O/c1-8-12(14)7-10-6-9-4-2-3-5-11(9)13(8)10/h2-5,10H,6-7H2,1H3 |
Clave InChI |
RCQYNKBSTMCOME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CC3=CC=CC=C32)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


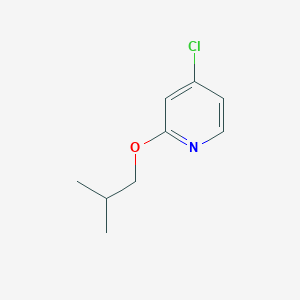
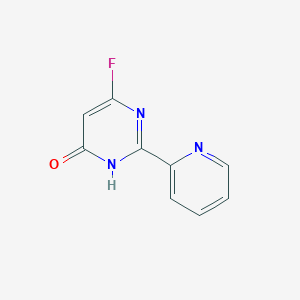
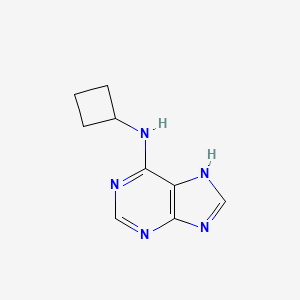
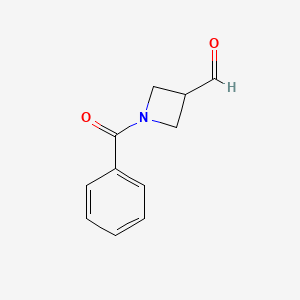

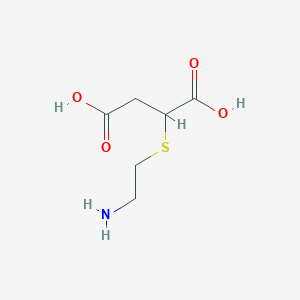
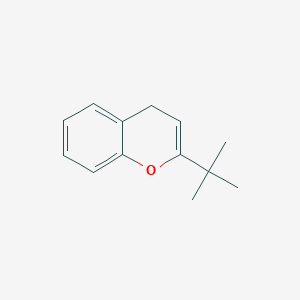
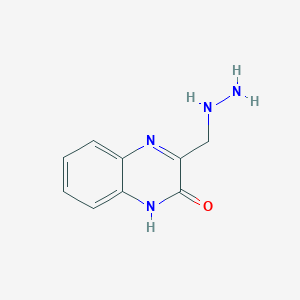
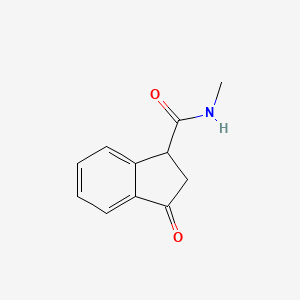
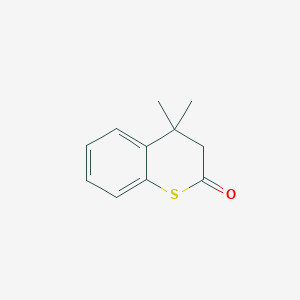
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
